molecular formula C25H26N4O3S B1666372 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione CAS No. 255713-47-4

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione

Cat. No. B1666372
M. Wt: 462.6 g/mol
InChI Key: HLVQBOYEHQRWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-119637 is a novel, selective and potent alpha1D antagonist.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel heterocyclic compounds, including derivatives similar to the specified chemical, have been synthesized for their potential as anti-inflammatory and analgesic agents. These compounds have shown significant activity in cyclooxygenase inhibition and analgesic effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • A series of compounds related to the specified chemical were synthesized and tested for their affinity towards α1-adrenoceptor subtypes. Some showed good affinity and selectivity for the α1D-adrenoceptor subtype (Romeo, Russo, & Blasi, 2001).
  • Research on novel derivatives of cyclopentathienopyrimidinediones, including structures similar to the specified chemical, indicated their potential as 5-HT2A receptor antagonists. These compounds were tested for their antagonist activity, highlighting the importance of structural features for biological activity (El-kerdawy et al., 2010).

Receptor Interaction and Pharmacological Evaluation

  • The affinity of new thienopyrimidinones for 5-HT(1A) receptors and their selectivity versus alpha(1)ARs has been studied. Specific compounds within this category have demonstrated high potency and selectivity, indicating their potential in interacting with these receptors (Modica et al., 2000).
  • Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and studied as human GnRH receptor antagonists. These compounds, including structures similar to the one , are being considered for treating reproductive diseases (Guo et al., 2003).

Novel Synthesis Techniques and Applications

  • New techniques have been developed for the synthesis of compounds like Urapidil, which involve derivatives similar to the specified chemical. These techniques aim to improve the synthesis process and yield (Li et al., 2012).
  • Novel transformations of amino and carbonyl/nitrile groups in related compounds have been studied, leading to the synthesis of new derivatives with potential applications in various fields (Pokhodylo et al., 2010).

properties

CAS RN

255713-47-4

Product Name

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione

Molecular Formula

C25H26N4O3S

Molecular Weight

462.6 g/mol

IUPAC Name

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H26N4O3S/c1-32-21-10-6-5-9-20(21)28-14-11-27(12-15-28)13-16-29-24(30)22-19(18-7-3-2-4-8-18)17-33-23(22)26-25(29)31/h2-10,17H,11-16H2,1H3,(H,26,31)

InChI Key

HLVQBOYEHQRWHG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=C(NC3=O)SC=C4C5=CC=CC=C5

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=C(NC3=O)SC=C4C5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A-119637
A119637

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione
Reactant of Route 2
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3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione

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